molecular formula C16H17NO4 B2378742 3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid CAS No. 878683-27-3

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid

Cat. No. B2378742
M. Wt: 287.315
InChI Key: AXYVUOMAWGNWGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MAFP and is a potent inhibitor of various enzymes, including cyclooxygenases and lipoxygenases.

Scientific Research Applications

Stress Tolerance in Plants

Research on benzoic acid derivatives, such as salicylic acid and its analogs, has demonstrated their effectiveness in inducing multiple stress tolerances in plants. These compounds are capable of enhancing plant resistance to various environmental stresses, including heat, drought, and chilling, by functioning at lower concentrations compared to other stress-inducing agents. This suggests potential agricultural applications of related benzoic acid derivatives in improving crop resilience to adverse conditions (Senaratna et al., 2004).

Coordination Polymers and Their Properties

Studies on coordination polymers based on benzoic acid derivatives have highlighted their unique structural and functional properties. For instance, the synthesis of coordination polymers with 5-((3-carboxyphenoxy)methyl)benzene-1,3-dioic acid as an anionic ligand has been explored, showcasing their potential in creating materials with novel luminescent and magnetic properties. This opens avenues for their application in materials science, particularly in the development of new luminescent materials and magnetic sensors (Yuanchun He et al., 2020).

Cancer Metabolism Targeting

A derivative containing the (aryloxyacetylamino)benzoic acid moiety has been identified as a potent dual inhibitor of malate dehydrogenase (MDH) 1 and MDH2, enzymes crucial for cancer metabolism. By inhibiting these enzymes, the compound effectively targets cancer cell metabolism and shows significant antitumor efficacy in vivo. This suggests that related benzoic acid derivatives could be explored as novel therapeutics targeting cancer metabolism (Naik et al., 2017).

Antimicrobial and Antibacterial Agents

Research into benzoic acid and its derivatives has also demonstrated their utility as antimicrobial and antibacterial agents. Novel 3-hydroxy benzoic acid hybrid derivatives have been synthesized and shown to possess potent antibacterial activity, indicating their potential in the development of new chemotherapeutic agents for combating bacterial infections (Satpute et al., 2018).

properties

IUPAC Name

3-methyl-2-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-10-4-3-5-13(16(19)20)15(10)17-14(18)9-8-12-7-6-11(2)21-12/h3-7H,8-9H2,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXYVUOMAWGNWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CCC2=CC=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(3-(5-methylfuran-2-yl)propanamido)benzoic acid

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